molecular formula C6H8BrCl3N2 B2409001 (2-Bromo-6-chlorophenyl)hydrazine dihydrochloride CAS No. 1909312-32-8

(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride

Cat. No.: B2409001
CAS No.: 1909312-32-8
M. Wt: 294.4
InChI Key: XOAMLXBTSFNONH-UHFFFAOYSA-N
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Description

(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H6BrClN2.2HCl and a molecular weight of 294.41 g/mol . It is commonly used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chlorophenyl)hydrazine dihydrochloride typically involves the reaction of 2-bromo-6-chlorobenzene with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can disrupt normal cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-chlorophenyl)hydrazine
  • (2-Chloro-6-bromophenyl)hydrazine
  • (2-Bromo-4-chlorophenyl)hydrazine

Uniqueness

(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .

Properties

IUPAC Name

(2-bromo-6-chlorophenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrClN2.2ClH/c7-4-2-1-3-5(8)6(4)10-9;;/h1-3,10H,9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAMLXBTSFNONH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)NN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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